molecular formula C9H10O4 B111897 2-Hydroxy-4,5-dimethoxybenzaldehyde CAS No. 14382-91-3

2-Hydroxy-4,5-dimethoxybenzaldehyde

Cat. No. B111897
CAS RN: 14382-91-3
M. Wt: 182.17 g/mol
InChI Key: XIKGRPKDQDFXLF-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dimethoxybenzaldehyde is a derivative of p-hydroxybenzaldehyde . It is a natural product found in Ligularia veitchiana .


Synthesis Analysis

The synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde has been reported by the Vielsmeyer-Haack reaction . The product formation was confirmed by 1H NMR .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4,5-dimethoxybenzaldehyde is C9H10O4 . The structure of this compound has been investigated .

Scientific Research Applications

Crystal Structures and Hirshfeld Surfaces

  • The crystal structures of methoxybenzaldehyde oxime derivatives, including 2-Hydroxy-4,5-dimethoxybenzaldehyde, have been studied for their different conformations and hydrogen-bonding patterns. These findings are important for understanding the structural aspects of this compound in various scientific applications (Gomes et al., 2018).

Synthesis and Optical Studies

  • A study focused on the synthesis of metal complexes with 3,4-dimethoxy benzaldehyde derivatives and explored their optical properties. This research contributes to the understanding of the optical characteristics of 2-Hydroxy-4,5-dimethoxybenzaldehyde related compounds (Mekkey et al., 2020).

Photophysical Properties in Various Solvents

  • The impact of solvent, pH, and beta-cyclodextrin on the photophysical properties of similar compounds, like 4-hydroxy-3,5-dimethoxybenzaldehyde, has been investigated. These studies aid in understanding the behavior of 2-Hydroxy-4,5-dimethoxybenzaldehyde in different environments (Stalin & Rajendiran, 2005).

NMR Spectroscopy Insights

  • Research into the NMR spectroscopy of di-substituted benzaldehydes, including 2-Hydroxy-4,5-dimethoxybenzaldehyde, provides insights into long-range spin-spin couplings and hindered rotation, which is crucial for understanding the molecular dynamics of this compound (Kowalewski & Kowalewski, 1965).

Synthesis Methods

  • A study presents a new synthetic method for dimethoxybenzaldehyde, a valuable intermediate for drugs, demonstrating the importance of 2-Hydroxy-4,5-dimethoxybenzaldehyde in pharmaceutical synthesis (Zhi, 2002).

Spectral and Molecular Modeling Studies

  • Spectral and molecular modeling studies on hydroxybenzaldehydes, including 4-hydroxy-3,5-dimethoxybenzaldehyde, provide insights into their inclusion complexation with cyclodextrins. These studies are critical for understanding the chemical interactions and stability of 2-Hydroxy-4,5-dimethoxybenzaldehyde (Jenita et al., 2013).

properties

IUPAC Name

2-hydroxy-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKGRPKDQDFXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450826
Record name 2-hydroxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4,5-dimethoxybenzaldehyde

CAS RN

14382-91-3
Record name 2-hydroxy-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4,5-dimethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-(benzyloxy)-4,5-dimethoxybenzaldehyde (246, 5.05 g, 18.6 mmol) in ethyl acetate (100 mL) was added 10% palladium on charcoal (250 mg). The flask was purged with hydrogen and then the reaction mixture was stirred under a hydrogen atmosphere (1 atm) for 15 hours, filtered through a celite pad, the filtrate was evaporated under reduced pressure, and the resulting solid dried under vacuum to afford 243b as a white solid (3.3 g, 98% yield). 1H NMR: (DMSO) δ 11.39 (s, 1H), 9.68 (s, 1H), 6.90 (d, J=2.5 Hz, 1H), 6.47 (s, 1H), 3.94 (s, 3H), 3.89 (s, 3H).
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Yield
98%

Synthesis routes and methods II

Procedure details

In a three-necked flask, disperse 40.8 g of aluminium chloride in 200 ml of dichloromethane with stirring. Cool the solution to 0° C. Pour in dropwise a solution of 20 g (0.101 mol) of 3,4,6-trimethoxybenzaldehyde dissolved in 100 ml of dichloromethane. Allow the temperature to rise again to 19° C. and stir for 45 min. Hydrolyse the reaction mixture with 400 g of water and ice and then add 100 ml of 1N HCl and stir for 30 minutes. Allow to separate and then extract with 200 ml of dichloromethane. The organic phase is washed with 100 ml of 1N HCl, 100 ml of water and 100 ml of saturated aqueous NaCl solution, and then dried over MgSO4, filtered and evaporated to dryness. 16.4 g of title product are obtained.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
77%

Synthesis routes and methods III

Procedure details

A solution of boron trichloride (50 mL, 1.0 M solution in CH2Cl2) was slowly added to a solution of 2,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) in CH2Cl2 (200 mL) at −78° C. (dry ice/acetone bath). The mixture was warmed to room temperature and stirred for three hours. 10 mL of HCl (37%) aqueous solution was poured into the resulting solution at 0° C. and extracted with CH2Cl2 (150 mL×3). The combined organic layer was washed with saturated aqueous NaCl (200 mL×2), water (100 mL×1), dried over MgSO4, and evaporated to afford 3.72 g of a light brown solid (3.72 g, 99%): 1H-NMR (400 MHz, CDCl3) δ3.88 (s, 3H), 3.94 (s, 3H), 6.47 (s, 1H), 6.91 (s, 1H), 9.70 (s, 1H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A 1.0M solution of boron trichloride (210 ml, Aldrich) in dichloromethane was added to benzoyl chloride (130 g. Aldrich) in benzene (350 ml). Next, 3,4-dimethoxyphenol (30.0 g, Aldrich) in benzene (130 ml) was added and the reaction mixture was stirred at room temperature for 21/2 hours. 50% NaOH (55 ml) was then added and the mixture was stirred for 15 minutes. The organic layers were separated, dried and concentrated in vacuo. The resulting residue was triturated with 1N NaOH for 40 minutes then filtered. The aqueous basic filtrate was acidified with conc. HCl to give the title product as a yellow solid (25.9 g), mp 104-105° C. 1H NMR was consistent with the proposed structure.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
210 mL
Type
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Reaction Step One
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130 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4,5-dimethoxybenzaldehyde
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2-Hydroxy-4,5-dimethoxybenzaldehyde
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Reactant of Route 6
Reactant of Route 6
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